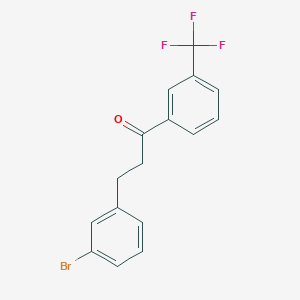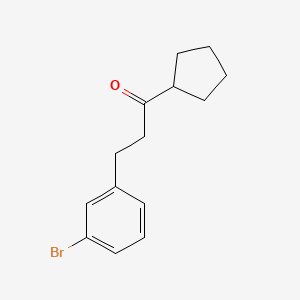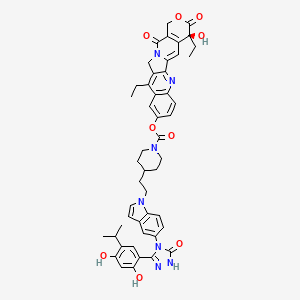![molecular formula C15H25NO3 B1532170 Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1198284-49-9](/img/structure/B1532170.png)
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (TBOA) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. TBOA is an oxazolidinone derivative that has been synthesized in the laboratory and has been found to possess a range of unique properties. This molecule has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research.
Applications De Recherche Scientifique
Synthetic Routes and Intermediate Utility
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as an intermediate in various synthetic routes, facilitating access to a wide range of chemical spaces. For instance, it is utilized in the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its versatility in producing bifunctional compounds with potential for novel compound development beyond traditional piperidine systems (Meyers et al., 2009). Another application includes its use as a reagent for introducing Boc protecting groups to amines, demonstrating its role in the synthesis of N-Boc-amino acids and esters, highlighting its stability and efficiency compared to other reagents (Rao et al., 2017).
Chemical Modifications and Reactions
The compound's reactivity with N,N-dimethylformamide dimethyl acetal underlines its chemical adaptability, leading to the formation of isomeric condensation products. This reaction pathway underscores the compound's utility in generating diverse molecular architectures (Moskalenko & Boev, 2012). Additionally, it's foundational in the stereoselective synthesis of (±)-perhydrohistrionicotoxin intermediates, emphasizing its significance in the synthesis of complex natural products (Ibuka et al., 1982).
Stabilization in Polymer Systems
The compound also finds application in the stabilization of polymers, where it acts synergistically with thiopropionate antioxidants. This interaction significantly enhances the stability of polymer systems, showcasing its importance beyond small molecule synthesis (Yachigo et al., 1992).
Structural and Conformational Studies
Further research into its structure and conformational properties revealed mirror symmetry in derivatives, providing insights into molecular symmetry and potential applications in designing molecules with specific stereochemical properties (Dong et al., 1999).
Synthetic Strategies for Bioactive Compounds
Moreover, it is pivotal in the synthesis of spiroaminals, a class of compounds with significant biological activity. These synthetic strategies highlight the compound's utility in accessing bioactive molecules with complex spirocyclic frameworks (Sinibaldi & Canet, 2008).
Propriétés
IUPAC Name |
tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRVDKDXFXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
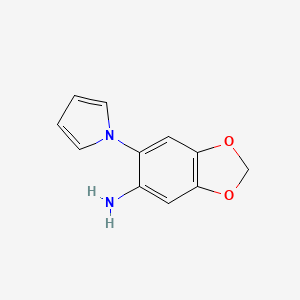
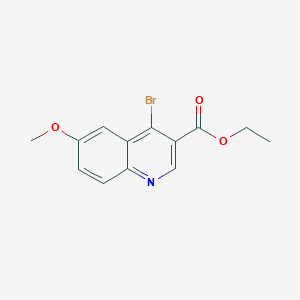
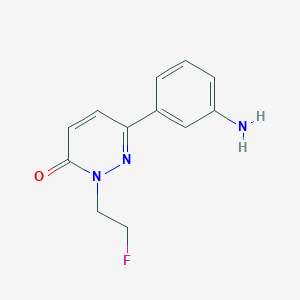
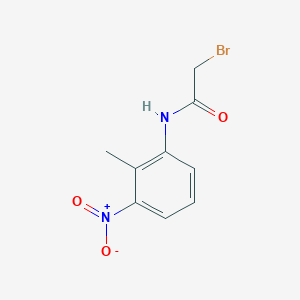
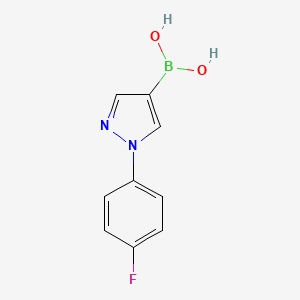

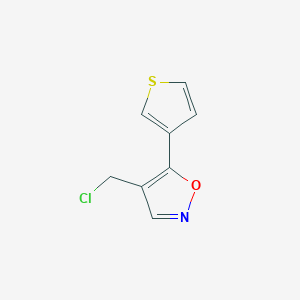
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)
